REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+].[CH2:13](Br)[C:14]#[CH:15]>C(O)(C)C>[CH2:15]([O:7][C:6]([C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[CH:3][CH:4]=1)=[O:8])[C:14]#[CH:13] |f:1.2|
|
Name
|
|
Quantity
|
0.724 mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0.724 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0.724 mol
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled
|
Type
|
CUSTOM
|
Details
|
the isopropyl alcohol was removed under vacuum
|
Type
|
WASH
|
Details
|
washed with water (200 ml), aturated sodium bicarbonate, saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
yielded crude product, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized, from CCI4
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)OC(=O)C1=CC=C(O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |